5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one

Catalog No.
S598376
CAS No.
27538-09-6
M.F
C7H10O3
M. Wt
142.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one

CAS Number

27538-09-6

Product Name

5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one

IUPAC Name

5-ethyl-4-hydroxy-2-methylfuran-3-one

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

InChI

InChI=1S/C7H10O3/c1-3-5-7(9)6(8)4(2)10-5/h4,9H,3H2,1-2H3

InChI Key

QJYOEDXNPLUUAR-UHFFFAOYSA-N

SMILES

CCC1=C(C(=O)C(O1)C)O

solubility

Soluble in water; Insoluble in fats
Soluble (in ethanol)

Synonyms

2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone, 4-HEMF, 4-hydroxy-2-ethyl-5-methyl-3(2H)-furanone, 4-hydroxy-5-ethyl-2-methyl-3(2H)-furanone, 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone, EHMF cpd

Canonical SMILES

CCC1=C(C(=O)C(O1)C)O

The exact mass of the compound Homofuraneol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water; insoluble in fatssoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one, also known as Homofuraneol (CAS 27538-09-6), is a potent furanone derivative recognized for its significant contribution to the sensory profile of many thermally processed foods like soy sauce and coffee. [REFS-1, REFS-2] It belongs to a critical class of Maillard reaction products that impart sweet, caramel-like, and fruity aromas. [3] Structurally, it is the ethyl analog of the widely used flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®), positioning it as a specific, high-impact alternative in flavor and fragrance applications. [4]

Substituting 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one with its common methyl analog, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), is a critical formulation error. The single ethyl-for-methyl substitution creates functionally distinct outcomes in sensory character, potency, and process stability. [1] While both provide caramel notes, the target compound delivers a different sensory profile without the specific 'strawberry' character associated with Furaneol®. [2] Furthermore, evidence indicates the ethyl analog possesses significantly higher chemical stability, reducing the development of off-notes during storage and processing. [1] This non-interchangeability makes targeted procurement essential for achieving specific flavor profiles and ensuring product shelf-life.

Enhanced Processing Stability: Reduced Off-Note Formation vs. Furaneol®

In flavor applications, 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one demonstrates a significant processing and storage advantage over its common substitute, Furaneol®. The target compound is noted as being substantially less prone to oxidation, which in Furaneol® can lead to the development of undesirable 'fenugreek' off-notes during storage of the finished food product. [1]

Evidence DimensionPropensity for oxidative off-note formation
Target Compound DataNot nearly as prone to develop off-notes through oxidation
Comparator Or BaselineFuraneol® (CAS 3658-77-3): Prone to developing 'fenugreek' character off-notes on storage
Quantified DifferenceQualitatively significant improvement in chemical stability
ConditionsStorage of finished foods

This improved stability directly translates to longer product shelf-life and a more consistent sensory profile, a critical factor in food and beverage manufacturing procurement.

Superior Sensory Potency: Lower Odor Threshold in Water

5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one (Homofuraneol) exhibits significantly higher sensory potency compared to its methyl analog, Furaneol®. The retronasal odor threshold for Homofuraneol in water has been measured at 20 µg/kg, which is 8 times lower than the 160 µg/kg threshold reported for Furaneol® under the same conditions. [1] This indicates that a substantially smaller quantity of the target compound is required to achieve a comparable sensory impact. [REFS-1, REFS-2]

Evidence DimensionRetronasal odor threshold in water
Target Compound Data20 µg/kg
Comparator Or BaselineFuraneol® (CAS 3658-77-3): 160 µg/kg
Quantified Difference8-fold lower (more potent)
ConditionsRetronasal evaluation in water

A lower odor threshold allows for lower dosage levels in formulations ('use-rate'), reducing cost-in-use and minimizing potential off-tastes at higher concentrations.

Specific Precursor Suitability: Selective Formation from Alanine

The formation of 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one is highly specific to the precursors available in a Maillard reaction system. It is preferentially formed from the reaction of pentose sugars (e.g., xylose, ribose) with the amino acid L-alanine, which provides the characteristic C2 ethyl group. [1] In contrast, its analog Furaneol® is formed when pentoses react with glycine (a C1 donor) or from the degradation of hexose sugars. [REFS-1, REFS-2] This specificity makes the target compound a precise indicator of alanine's involvement in thermal processing.

Evidence DimensionRequired amino acid precursor in pentose-based Maillard reaction
Target Compound DataL-alanine (provides C2 ethyl group)
Comparator Or BaselineFuraneol® (CAS 3658-77-3): Glycine (provides C1 methyl group)
Quantified DifferenceMutually exclusive amino acid precursor requirement for C-2/C-5 alkylation
ConditionsMaillard reaction in a pentose/amino acid model system at 90 °C.

For researchers studying food chemistry or developing process flavors, this compound is the correct analytical standard or target molecule for systems rich in pentoses and L-alanine.

Formulations for Foods with Extended Shelf-Life or Subject to Oxidative Stress

Due to its enhanced stability and lower propensity to form oxidative off-notes compared to Furaneol®, this compound is the indicated choice for flavoring systems in products requiring a long shelf-life, such as UHT beverages, confectionery, and packaged baked goods. [1]

High-Impact Caramel, Toffee, and Brown Flavor Profiles

Leveraging its high sensory potency and distinct caramel-butterscotch character, this compound is ideal for creating powerful brown flavor profiles in applications where the specific fruity notes of strawberry or pineapple (characteristic of Furaneol®) are undesirable. [REFS-1, REFS-2]

Analytical Standard for Food Processing Research

As its formation is specifically linked to the Maillard reaction between pentoses and L-alanine, this compound serves as a precise analytical standard for academic and industrial researchers quantifying the flavor contribution of specific precursors in thermally processed foods like soy sauce or baked goods. [3]

Physical Description

Yellow liquid; Sweet fruity caramel, butter scotch aroma

XLogP3

1.1

Density

1.133-1.143

GHS Hazard Statements

Aggregated GHS information provided by 1259 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

27538-09-6

Wikipedia

5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone

General Manufacturing Information

3(2H)-Furanone, 5-ethyl-4-hydroxy-2-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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